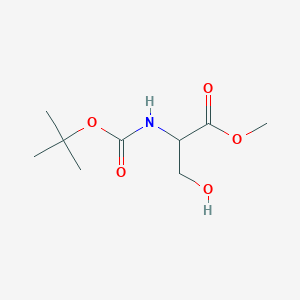

Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate

Overview

Description

Synthesis Analysis

The synthesis of related compounds often involves starting from enantiomerically enriched precursors, utilizing reactions such as Sharpless asymmetric dihydroxylation or electrophilic substitutions. For instance, the enantioselective synthesis of (2R,3R)-2-(tert-butoxycarbonyl)amino-3-cyclohexyl-3-hydroxypropanoic acid demonstrates the versatility of these methods in achieving high enantiomeric excess and yield from readily available starting materials (Alonso et al., 2005).

Molecular Structure Analysis

The crystal structure analysis of compounds bearing the tert-butoxycarbonyl group reveals interesting aspects of their molecular conformation. For example, the study of N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester highlights the presence of polymorphic forms and the stabilization of helical conformations facilitated by the tert-butoxycarbonyl group, showcasing the compound's ability to form hydrogen-bonded parallel β-sheet-like tapes, which is unusual for protected dipeptides (Gebreslasie et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate derivatives are key for synthesizing various biologically relevant molecules. Such compounds can undergo reactions like C-H amination, offering pathways to synthesize optically active monoprotected amino alcohols, highlighting the compound's utility in preparing biologically active molecules with high yield and selectivity (Yakura et al., 2007).

Scientific Research Applications

1. Synthesis of Erythro (±) and Threo (±) Isomers

- Summary of Application: This compound is used in the synthesis of Erythro (±) and Threo (±) isomers. The Erythro (±) isomer is obtained by simple reduction, while the Threo (±) isomer is obtained by an inversion method .

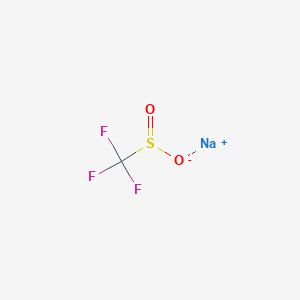

- Methods of Application: The Erythro (±) isomer is obtained in excellent yield (93%) using sodium borohydride in methanol at -40°C. The Erythro isomer is then effectively converted into its Threo (±) with 100% efficiency, by inversion, using methanesulfonyl chloride, cesium acetate, and crown ether-18-6 .

- Results or Outcomes: The salient features of this method include cost-effectiveness, excellent yields, and scope for large-scale synthesis .

2. Synthesis of Methyl 2-(2-((tert-butoxycarbonyl)amino)phenyl)-2-(4-oxo-4H-chromen-3-yl)acetate

- Summary of Application: This compound is used in the synthesis of methyl 2-(2-((tert-butoxycarbonyl)amino)phenyl)-2-(4-oxo-4H-chromen-3-yl)acetate .

- Methods of Application: The synthesis process involves the use of a Bruker APEX-II diffractometer .

- Results or Outcomes: The crystal structure of the synthesized compound was determined .

3. Synthesis of ®-Methyl 2-((Tert-Butoxycarbonyl)Amino)-3-((tert-butyldimethylsilyl)thio)propanoate

- Summary of Application: This compound is used in the synthesis of ®-methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)thio)propanoate, a key intermediate of the natural product Biotin .

- Methods of Application: The synthesis process involves esterification, protection of amine and thiol .

- Results or Outcomes: The compound was synthesized from L-cystine in an overall yield of 67% .

4. Synthesis of Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate

- Summary of Application: This compound is used in the synthesis of methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate .

- Results or Outcomes: The salient features of this method include cost-effectiveness, excellent yields, and scope for large-scale synthesis .

5. Synthesis of Methyl 2-(2-((tert-butoxycarbonyl)amino)phenyl)-2-(4-oxo-4H-chromen-3-yl)acetate

- Summary of Application: This compound is used in the synthesis of methyl 2-(2-((tert-butoxycarbonyl)amino)phenyl)-2-(4-oxo-4H-chromen-3-yl)acetate .

- Methods of Application: The synthesis process involves the use of a Bruker APEX-II diffractometer .

- Results or Outcomes: The crystal structure of the synthesized compound was determined .

6. Synthesis of ®-Methyl 2-((Tert-Butoxycarbonyl)Amino)-3-((tert-butyldimethylsilyl)thio)propanoate

- Summary of Application: This compound is used in the synthesis of ®-methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)thio)propanoate, a key intermediate of the natural product Biotin .

- Methods of Application: The synthesis process involves esterification, protection of amine and thiol .

- Results or Outcomes: The compound was synthesized from L-cystine in an overall yield of 67% .

4. Synthesis of Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate

- Summary of Application: This compound is used in the synthesis of methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate .

- Results or Outcomes: The salient features of this method include cost-effectiveness, excellent yields, and scope for large-scale synthesis .

5. Synthesis and Crystal Structure of Methyl 2-(2-((tert-butoxycarbonyl)amino)phenyl)-2-(4-oxo-4H-chromen-3-yl)acetate

- Summary of Application: This compound is used in the synthesis of methyl 2-(2-((tert-butoxycarbonyl)amino)phenyl)-2-(4-oxo-4H-chromen-3-yl)acetate .

- Methods of Application: The synthesis process involves the use of a Bruker APEX-II diffractometer .

- Results or Outcomes: The crystal structure of the synthesized compound was determined .

6. Synthesis of ®-Methyl 2-((Tert-Butoxycarbonyl)Amino)-3-((tert-butyldimethylsilyl)thio)propanoate

- Summary of Application: This compound is used in the synthesis of ®-methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)thio)propanoate, a key intermediate of the natural product Biotin .

- Methods of Application: The synthesis process involves esterification, protection of amine and thiol .

- Results or Outcomes: The compound was synthesized from L-cystine in an overall yield of 67% .

Safety And Hazards

The safety and hazards of “Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate” are not readily available. However, “Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate” has a GHS07 pictogram and a warning signal word. Its hazard statements include H3021.

Future Directions

There is no specific information available on the future directions of “Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate”.

Please note that the information provided is based on the closest related compounds available and may not fully represent the exact properties of “Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate”.

properties

IUPAC Name |

methyl 3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-6(5-11)7(12)14-4/h6,11H,5H2,1-4H3,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SANNKFASHWONFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90333258 | |

| Record name | Methyl N-(tert-butoxycarbonyl)serinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate | |

CAS RN |

69942-12-7 | |

| Record name | Methyl N-(tert-butoxycarbonyl)serinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Azabicyclo[3.1.0]hexane](/img/structure/B42858.png)

![2-[7-(Carboxymethyl)-13-oxo-1,4,7,10-tetrazabicyclo[8.2.1]tridecan-4-yl]acetic acid](/img/structure/B42883.png)